Cas no 891868-14-7 (1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with dimethoxyphenyl and methylphenylmethyl groups. Its structural complexity and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of electron-donating methoxy groups enhances reactivity in electrophilic substitution reactions, while the methylphenylmethyl moiety contributes to lipophilicity, influencing solubility and bioavailability. This compound is suitable for further derivatization, enabling the development of novel bioactive molecules. Its stability under standard conditions ensures ease of handling in laboratory settings.
1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione structure
891868-14-7 structure
Product Name:1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No:891868-14-7
MF:C20H20N2O4
MW:352.383805274963
CID:5906316
PubChem ID:16017868
Update Time:2025-08-05

1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
    • NCGC00121230-01
    • 1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione
    • HMS1860B17
    • CHEMBL1474020
    • F2580-0120
    • AKOS001554981
    • 891868-14-7
    • E209-1093
    • 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
    • Inchi: 1S/C20H20N2O4/c1-14-4-6-15(7-5-14)13-21-10-11-22(20(24)19(21)23)16-8-9-17(25-2)18(12-16)26-3/h4-12H,13H2,1-3H3
    • InChI Key: NGNBGUCHFFTJSS-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(OC)C(OC)=C2)C=CN(CC2=CC=C(C)C=C2)C1=O

Computed Properties

  • Exact Mass: 352.14230712g/mol
  • Monoisotopic Mass: 352.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.1Ų

1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>

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Additional information on 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Introduction to 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 891868-14-7)

1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 891868-14-7, belongs to the tetrahydropyrazine class of heterocyclic compounds, which are widely recognized for their potential in medicinal chemistry. The presence of multiple aromatic rings and functional groups makes this molecule a promising candidate for further exploration in drug discovery and development.

The molecular structure of 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione features a central tetrahydropyrazine core substituted with various aromatic groups. The 3,4-dimethoxyphenyl moiety and the 4-methylphenyl group contribute to the compound's complexity and reactivity, making it an intriguing subject for synthetic chemists. The tetrahydropyrazine-2,3-dione scaffold is particularly noteworthy as it has been implicated in various biological activities due to its ability to interact with biological targets in multiple ways.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological properties. Among these, tetrahydropyrazines have shown promise as intermediates in the synthesis of bioactive molecules. The specific arrangement of substituents in 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione suggests potential applications in the development of novel therapeutic agents. For instance, the dimethoxy and methyl groups may influence the compound's solubility and metabolic stability, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. Studies have indicated that tetrahydropyrazine derivatives can interact with neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. The structural features of 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione align well with these requirements, suggesting that it may exhibit similar effects.

Furthermore, the compound's ability to undergo various chemical transformations makes it a valuable scaffold for medicinal chemists. The presence of both electron-donating and electron-withdrawing groups allows for modifications that can fine-tune its biological activity. For example, functionalization at the tetrahydropyrazine-2,3-dione core could lead to derivatives with enhanced binding affinity or selectivity for specific biological targets. This flexibility underscores the compound's significance as a building block in drug discovery.

Recent advancements in computational chemistry have also facilitated the study of 1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione. Molecular modeling techniques have been employed to predict its interactions with biological receptors and enzymes. These simulations have provided insights into how the compound's structure influences its pharmacological effects. Such data are invaluable for guiding synthetic efforts aimed at optimizing its therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include cyclization reactions to form the tetrahydropyrazine ring and subsequent functional group transformations to introduce the aromatic substituents. The precision required in these processes underscores the importance of advanced synthetic methodologies in producing high-quality intermediates like this one.

In conclusion,1-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)methyl-1,2,3, 44-tetrahydropyrazine - 23 - dione (CAS No . 891868 - 14 -7) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features and potential biological activities make it a compelling candidate for further research。 As our understanding of heterocyclic compounds continues to grow, compounds like this one are poised to play a crucial role in the development of next-generation therapeutics。 The ongoing exploration of its pharmacological properties will undoubtedly contribute valuable insights into disease mechanisms and treatment strategies。

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